

An In-depth Technical Guide to [Tyr11]-Somatostatin (CAS Number: 59481-27-5)

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Compound of Interest

Compound Name: [Tyr11]-Somatostatin

Cat. No.: B13812230

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **[Tyr11]-Somatostatin**, a synthetic analog of the naturally occurring hormone somatostatin. This document details its physicochemical properties, mechanism of action, and key experimental protocols for its study and application.

Core Compound Information

[Tyr11]-Somatostatin is a synthetic cyclic tetradecapeptide, an analog of somatostatin-14, where the phenylalanine at position 11 is replaced by tyrosine. This substitution enhances the molecule's stability and potency, making it a valuable tool in research and a potential candidate for therapeutic development.

Physicochemical Properties

The fundamental properties of **[Tyr11]-Somatostatin** are summarized in the table below.

Property	Value
CAS Number	59481-27-5
Molecular Formula	C ₇₆ H ₁₀₄ N ₁₈ O ₂₀ S ₂
Molecular Weight	1653.9 g/mol [1]
Amino Acid Sequence	H-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Tyr-Thr-Ser-Cys-OH (Disulfide bond between Cys ³ and Cys ¹⁴)[1]
Synonyms	[Tyr ¹¹]-Somatostatin-14, Somatostatin, Tyr(11)-
Appearance	White to off-white powder
Purity	≥95%
Storage Temperature	-20°C[1]
Solubility	Soluble in water

Toxicological Data

Specific toxicological data for **[Tyr11]-Somatostatin** is not readily available. However, data for the parent compound, somatostatin, provides an indication of its general toxicity profile.

Compound	Test	Route	Species	Value
Somatostatin	LD50	Intravenous	Rat	21 mg/kg[2]
Somatostatin	LD50	Intravenous	Mouse (male)	>30 mg/kg[3]
Somatostatin	LD50	Intravenous	Mouse (female)	>20 mg/kg[3]

Mechanism of Action and Receptor Binding

[Tyr11]-Somatostatin, like endogenous somatostatin, exerts its biological effects by binding to a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5. These receptors are widely distributed throughout the body, including the central nervous system, pituitary gland, pancreas, and gastrointestinal tract. The activation of these receptors

initiates a cascade of intracellular signaling events that ultimately lead to the inhibition of various cellular processes, most notably hormonal secretion.

Receptor Binding Affinities

The binding affinity of somatostatin analogs to different SSTR subtypes is crucial for their biological activity and therapeutic potential. While a comprehensive dataset for **[Tyr11]-Somatostatin** is not available from a single source, the following table summarizes the binding affinities of the closely related radiolabeled ligand, [¹²⁵I]Tyr¹¹-somatostatin-14, to rat SSTR subtypes.

Receptor Subtype	Ligand	K _i (nM)
SSTR1	[¹²⁵ I]Tyr ¹¹ -somatostatin-14	0.2[4]
SSTR2	[¹²⁵ I]Tyr ¹¹ -somatostatin-14	0.1 - 0.5
SSTR3	[¹²⁵ I]Tyr ¹¹ -somatostatin-14	0.3 - 1.0
SSTR4	[¹²⁵ I]Tyr ¹¹ -somatostatin-14	0.5 - 2.0
SSTR5	[¹²⁵ I]Tyr ¹¹ -somatostatin-14	0.4 - 1.5

Note: The binding affinities can vary depending on the cell type and assay conditions.

Downstream Signaling Pathways

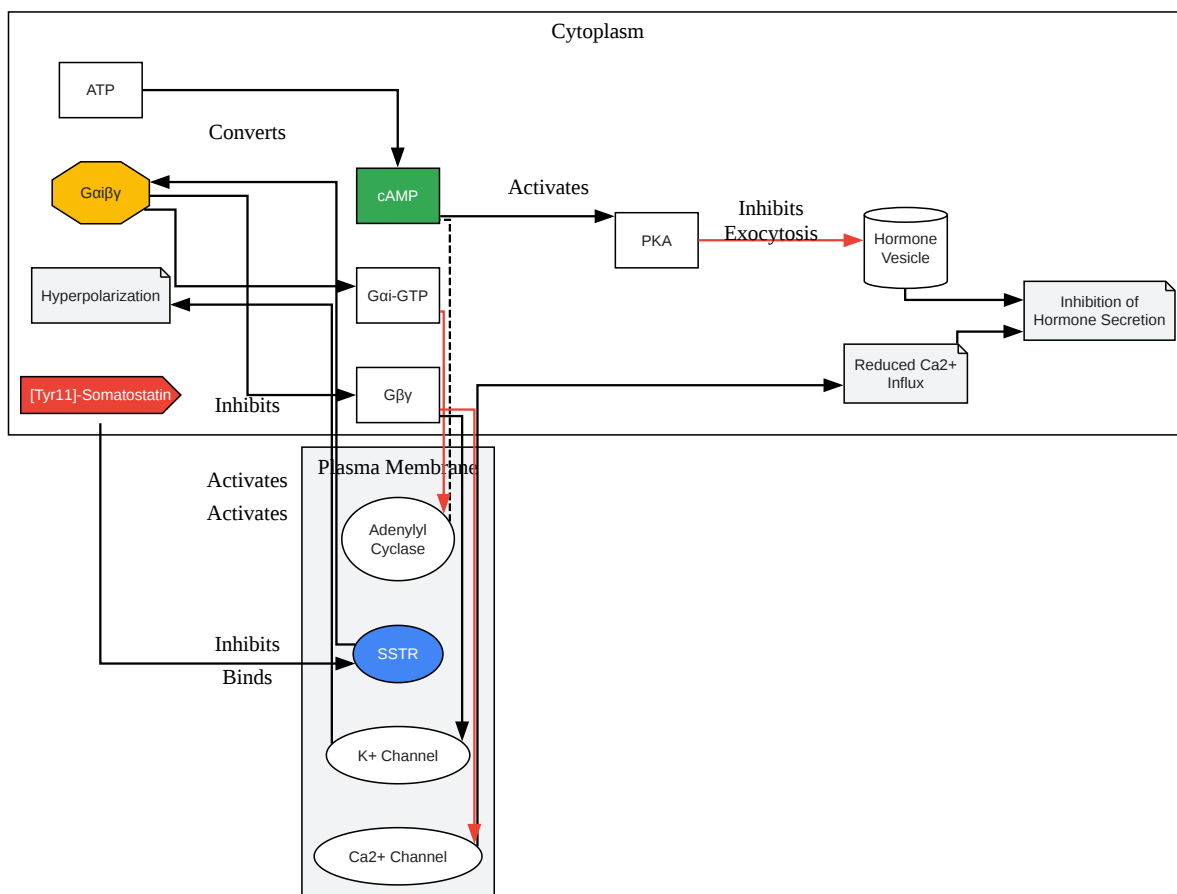
Upon binding of **[Tyr11]-Somatostatin** to its receptors, a conformational change is induced, leading to the activation of heterotrimeric G-proteins, primarily of the G_{ai/o} family. This initiates several downstream signaling cascades.

- **Inhibition of Adenylyl Cyclase:** The activated G_{ai} subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is a primary mechanism for the inhibition of hormone secretion.
- **Modulation of Ion Channels:** The G_{βγ} subunits can directly interact with and modulate the activity of ion channels. This includes the activation of inwardly rectifying potassium (K⁺) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium

(Ca²⁺) channels, which reduces calcium influx. Both of these effects contribute to the suppression of hormone and neurotransmitter release.

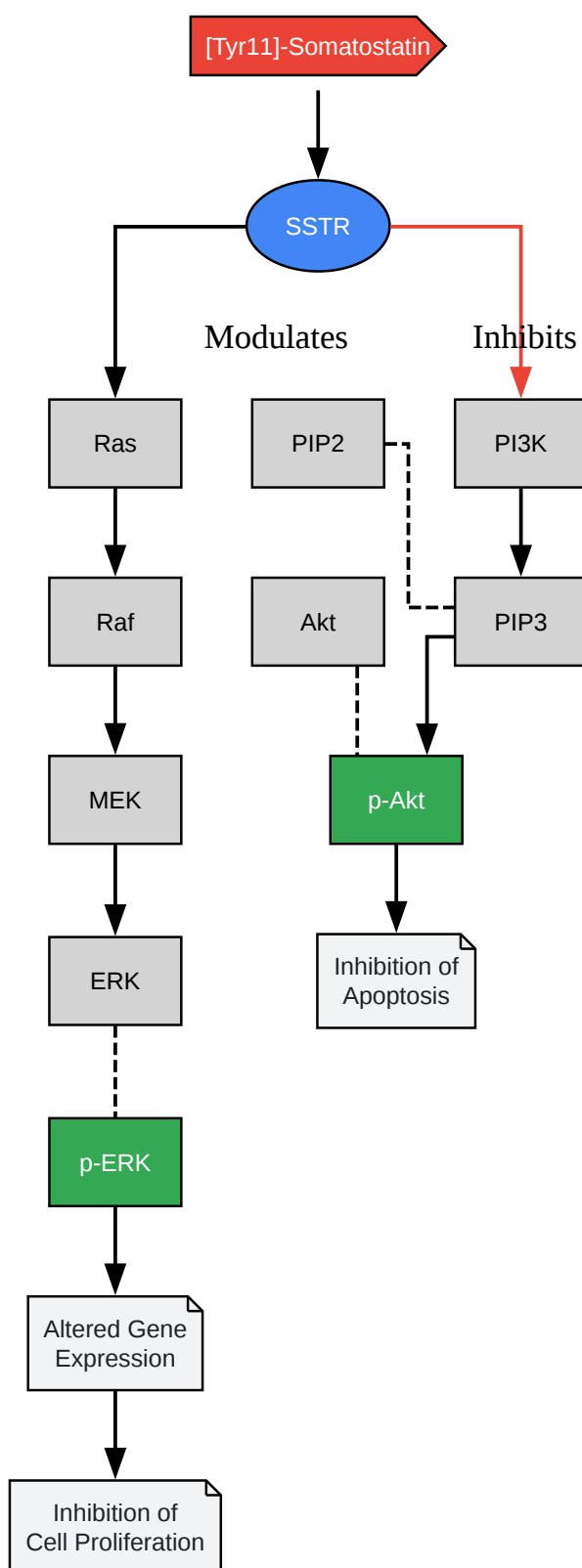
- **Phosphoinositide 3-Kinase (PI3K)/Akt Pathway:** Somatostatin analogs have been shown to influence the PI3K/Akt pathway, which is critical for cell survival and proliferation. In some cellular contexts, somatostatin receptor activation can lead to the inhibition of Akt phosphorylation, promoting apoptosis.
- **Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway:** The MAPK/ERK pathway is a key regulator of cell growth and differentiation. The effect of somatostatin receptor activation on this pathway can be cell-type specific, with both activation and inhibition of ERK phosphorylation being reported.

Below are diagrams illustrating the key signaling pathways and a general experimental workflow for studying **[Tyr11]-Somatostatin**.



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Caption: G-Protein Coupled Signaling Pathway of [Tyr11]-Somatostatin.



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Caption: PI3K/Akt and MAPK/ERK Signaling Pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments involving **[Tyr11]-Somatostatin**.

Solid-Phase Peptide Synthesis of [Tyr11]-Somatostatin

This protocol outlines the manual solid-phase synthesis of **[Tyr11]-Somatostatin** using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

- Rink Amide resin
- Fmoc-protected amino acids (Ala, Gly, Cys(Trt), Lys(Boc), Asn(Trt), Phe, Trp(Boc), Thr(tBu), Tyr(tBu), Ser(tBu))
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure®
- Piperidine
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- 1,2-Ethanedithiol (EDT)
- Water
- Diethyl ether
- Potassium ferricyanide ($K_3[Fe(CN)_6]$)

Procedure:

- **Resin Swelling:** Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
- **Fmoc Deprotection:** Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
- **Amino Acid Coupling:** a. Dissolve 3 equivalents of the first Fmoc-amino acid (Fmoc-Cys(Trt)-OH) and 3 equivalents of OxymaPure® in DMF. b. Add 3 equivalents of DIC and pre-activate for 5 minutes. c. Add the activated amino acid solution to the resin and shake for 2 hours. d. Monitor the coupling reaction using a ninhydrin test. If the test is positive, repeat the coupling.
- **Chain Elongation:** Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Ser(tBu), Thr(tBu), Tyr(tBu), Thr(tBu), Lys(Boc), Trp(Boc), Phe, Phe, Asn(Trt), Lys(Boc), Cys(Trt), Gly, Ala).
- **Cleavage and Deprotection:** a. After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry under vacuum. b. Treat the resin with a cleavage cocktail of TFA/TIS/EDT/Water (94:1:2.5:2.5) for 3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. f. Dry the crude peptide under vacuum.
- **Disulfide Bond Formation (Cyclization):** a. Dissolve the crude linear peptide in water at a low concentration (e.g., 0.1 mg/mL). b. Adjust the pH to 8.5 with ammonium hydroxide. c. Add a 0.01 M solution of potassium ferricyanide dropwise while stirring until a faint yellow color persists. d. Stir for an additional 1-2 hours. e. Quench the reaction by acidifying with acetic acid.
- **Purification:** Purify the cyclized peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
- **Characterization:** Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for somatostatin receptors using [125 I]Tyr¹¹-Somatostatin as the radioligand.

Materials:

- Cell membranes expressing the somatostatin receptor subtype of interest
- [125 I]Tyr¹¹-Somatostatin
- Unlabeled **[Tyr11]-Somatostatin** (for non-specific binding)
- Test compounds
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
- Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
- 96-well filter plates (e.g., GF/C)
- Scintillation fluid
- Microplate scintillation counter

Procedure:

- Plate Setup: a. Total Binding: Add 50 μ L of binding buffer to designated wells. b. Non-specific Binding: Add 50 μ L of a high concentration of unlabeled **[Tyr11]-Somatostatin** (e.g., 1 μ M) to designated wells. c. Competition: Add 50 μ L of various concentrations of the test compound to the remaining wells.
- Radioligand Addition: Add 50 μ L of [125 I]Tyr¹¹-Somatostatin (at a concentration near its K_d) to all wells.
- Membrane Addition: Add 150 μ L of the cell membrane preparation (containing 10-50 μ g of protein) to all wells. The final assay volume is 250 μ L.
- Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

- Filtration: Terminate the incubation by rapid filtration through the pre-soaked filter plate using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
- Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.
- Data Analysis: a. Calculate specific binding by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the log concentration of the test compound. c. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. d. Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

cAMP Functional Assay

This protocol measures the ability of **[Tyr11]-Somatostatin** to inhibit adenylyl cyclase activity by quantifying intracellular cAMP levels.

Materials:

- Cells expressing the somatostatin receptor subtype of interest
- **[Tyr11]-Somatostatin**
- Forskolin (or another adenylyl cyclase activator)
- cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
- Cell culture medium
- Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX)

Procedure:

- Cell Plating: Seed the cells in a 96-well or 384-well plate at a predetermined density and culture overnight.

- Cell Stimulation: a. Aspirate the culture medium and replace it with stimulation buffer. b. Add various concentrations of **[Tyr11]-Somatostatin** to the wells. c. Incubate for 15-30 minutes at room temperature. d. Add a fixed concentration of forskolin (e.g., 10 μ M) to all wells (except for the basal control) to stimulate adenylyl cyclase. e. Incubate for an additional 15-30 minutes at room temperature.
- cAMP Measurement: a. Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
- Data Analysis: a. Plot the cAMP concentration against the log concentration of **[Tyr11]-Somatostatin**. b. Determine the EC₅₀ value (the concentration of **[Tyr11]-Somatostatin** that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) using non-linear regression.

Western Blot for p-Akt and p-ERK

This protocol is for detecting changes in the phosphorylation status of Akt and ERK in response to **[Tyr11]-Somatostatin** treatment.

Materials:

- Cells expressing the somatostatin receptor subtype of interest
- **[Tyr11]-Somatostatin**
- Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK)

- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- Imaging system

Procedure:

- Cell Treatment: a. Culture cells to 70-80% confluency. b. Serum-starve the cells for 4-6 hours. c. Treat the cells with various concentrations of **[Tyr11]-Somatostatin** for different time points (e.g., 5, 15, 30 minutes).
- Cell Lysis: a. Wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer, scrape the cells, and collect the lysate. c. Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.
- Detection: a. Apply the chemiluminescent substrate to the membrane. b. Detect the signal using an imaging system.
- Stripping and Re-probing: a. Strip the membrane using a stripping buffer. b. Re-probe the membrane with an antibody for the total protein (e.g., anti-total Akt) and a loading control (e.g., GAPDH or β -actin) to normalize the data.
- Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

Pharmacokinetics

Specific pharmacokinetic data for **[Tyr11]-Somatostatin** is limited. However, the pharmacokinetic profiles of the native somatostatin and its stable analog, octreotide, provide valuable context. Native somatostatin has a very short half-life of 1-3 minutes due to rapid enzymatic degradation.[5] In contrast, synthetic analogs like octreotide are designed for increased stability.

Parameter	Octreotide
Route of Administration	Subcutaneous, Intravenous
Time to Peak Concentration (Subcutaneous)	~30 minutes
Elimination Half-life	~1.5 hours
Protein Binding	~65%
Excretion	~32% unchanged in urine

The enhanced stability of **[Tyr11]-Somatostatin** compared to native somatostatin suggests a longer half-life, though likely shorter than that of octreotide.

This guide provides a foundational understanding of **[Tyr11]-Somatostatin** for research and development purposes. For further in-depth information, consulting the cited literature is recommended.

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